(S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid
Description
Significance of the (S)-2-Hydroxy-3-(4-iodophenyl)propanoic Acid Scaffold as a Chiral Building Block
In modern organic synthesis, chiral building blocks are essential for constructing complex, stereochemically defined molecules. researchgate.net These molecules are fundamental to the development of new pharmaceuticals, agrochemicals, and materials. digitellinc.com The ability to introduce specific stereocenters with high precision is a hallmark of advanced chemical synthesis. researchgate.net
The this compound scaffold serves as a valuable chiral building block due to its unique combination of functional groups:
The (S)-Stereocenter: Provides a predefined three-dimensional arrangement, which is crucial for stereospecific synthesis, particularly in drug development where chirality dictates biological activity.
The Hydroxyl and Carboxylic Acid Groups: These functional groups serve as reactive handles for further chemical transformations, allowing chemists to build more complex molecules.
The Iodophenyl Group: The iodine atom on the phenyl ring is a particularly useful feature. It can be readily substituted or used in various cross-coupling reactions (like Suzuki and Sonogashira reactions), enabling the introduction of diverse molecular fragments. rsc.org This versatility allows for the creation of a library of derivatives from a single chiral precursor.
This compound is particularly noted for its use as a starting material in pharmaceutical research for the synthesis of compounds with activity in the central nervous system. myskinrecipes.com Specifically, it is employed in the development of molecules that interact with amino acid receptors, such as glutamate (B1630785) receptors, which are key targets for treating neurological disorders. myskinrecipes.com
Table 2: Comparison of this compound with Related Structures
| Compound | Key Structural Features | Significance |
|---|---|---|
| (S)-Ibuprofen | Chiral arylpropanoic acid, isobutylphenyl group | Well-known NSAID, demonstrates stereospecific activity. nih.gov |
| (S)-Naproxen | Chiral arylpropanoic acid, naphthyl group | Another common NSAID, sold as a single enantiomer. cabidigitallibrary.org |
| (S)-Phenyllactic Acid | Chiral α-hydroxy acid, phenyl group | A valuable building block for pharmaceuticals and biocompatible polymers. researchgate.net |
| This compound | Chiral α-hydroxy acid, iodophenyl group | Combines stereocontrol with a reactive iodine handle for advanced synthesis. myskinrecipes.comrsc.org |
Historical Development and Evolution of Research on Iodinated Phenylpropanoic Acid Structures
Research into iodinated organic compounds has a long history, initially driven by their biological significance. Early research focused on naturally occurring iodinated amino acids like the thyroid hormones, which are derivatives of iodinated phenoxy-phenylalanine. This established the critical role of iodine in biologically active molecules.
The synthetic exploration of iodinated phenylpropanoic acids has evolved from simpler structures to more complex, multifunctional molecules. The development of powerful synthetic methods, particularly palladium-catalyzed cross-coupling reactions in the late 20th century, significantly expanded the utility of iodinated aromatic compounds. Chemists could now use the iodine atom not just as a static substituent but as a versatile anchor point for constructing intricate molecular architectures.
In recent years, the focus has shifted towards creating chiral iodinated building blocks like this compound. This reflects a broader trend in medicinal chemistry and materials science towards precision and complexity. The demand for enantiomerically pure drugs and highly specific molecular probes has spurred the development of synthons that offer both stereochemical control and synthetic flexibility. The introduction of iodine into a chiral phenylpropanoic acid scaffold represents a convergence of these research streams, providing a tool for creating novel, high-value compounds with precisely controlled three-dimensional structures.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGVXMGFCROBGH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Hydroxy 3 4 Iodophenyl Propanoic Acid
Enantioselective Synthetic Routes
The direct synthesis of the enantiomerically pure (S)-isomer is highly desirable to avoid the separation of enantiomers from a racemic mixture. Several strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic methods.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an elegant and atom-economical approach to establishing the chiral center in (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid. A prominent strategy involves the enantioselective hydrogenation of a prochiral precursor, such as 3-(4-iodophenyl)-2-oxopropanoic acid (4-iodophenylpyruvic acid). This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the ketone, yielding the desired (S)-α-hydroxy acid with high enantiomeric excess (e.e.).
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are commonly employed for the asymmetric hydrogenation of α-keto acids. The substrate, 3-(4-iodophenyl)-2-oxopropanoic acid, can be prepared from 4-iodobenzaldehyde (B108471) through various established methods.
Key Research Findings:
Catalyst System: Chiral Ruthenium-BINAP complexes are highly effective for the asymmetric hydrogenation of α-keto esters and acids.
Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. The choice of solvent can significantly influence both the reaction rate and the enantioselectivity.
Enantioselectivity: High enantiomeric excesses, often exceeding 95%, can be achieved under optimized conditions.
| Precursor | Catalyst System | Solvent | Pressure (H₂) | Temp. (°C) | Yield (%) | e.e. (%) |
| 3-(4-iodophenyl)-2-oxopropanoic acid | Ru(OAc)₂((S)-BINAP) | Methanol | 10 atm | 25 | 92 | >98 |
| Ethyl 3-(4-iodophenyl)-2-oxopropanoate | Rh(COD)₂BF₄ / (S,S)-Et-DuPhos | Ethanol (B145695) | 20 atm | 30 | 95 | 96 |
Chiral Auxiliary Strategies
Chiral auxiliary-based synthesis is a reliable and well-established method for controlling stereochemistry. In this approach, a prochiral starting material is covalently bonded to an enantiomerically pure chiral auxiliary. The auxiliary then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the desired enantiomerically pure product.
A common strategy for synthesizing α-hydroxy acids involves the use of Evans oxazolidinone auxiliaries. For the synthesis of this compound, an N-acyl oxazolidinone derived from 4-iodophenylacetic acid can be utilized. This intermediate can then undergo diastereoselective hydroxylation at the α-position.
The synthetic sequence typically involves:
Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 4-iodophenylacetyl chloride.
Formation of the corresponding enolate with a suitable base (e.g., sodium bis(trimethylsilyl)amide).
Diastereoselective hydroxylation of the enolate using an electrophilic oxygen source, such as a molybdenum peroxide reagent (e.g., MoOPH).
Hydrolytic cleavage of the chiral auxiliary to afford this compound.
Key Research Findings:
Diastereoselectivity: The steric bulk of the chiral auxiliary effectively shields one face of the enolate, leading to high diastereoselectivity in the hydroxylation step.
Auxiliary Removal: The auxiliary can typically be removed under mild conditions (e.g., lithium hydroxide (B78521) in aqueous THF) and can often be recovered and reused. wikipedia.org
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio | Cleavage Reagent | Overall Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | MoOPH | NaHMDS | >95:5 | LiOH/H₂O₂ | 75 |
| (S)-4-benzyl-2-oxazolidinone | (+)-Camphorsulfonyloxaziridine | LDA | 94:6 | LiOH | 78 |
Biocatalytic and Enzymatic Resolution Processes
Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. Enzymatic kinetic resolution is a particularly effective method for separating enantiomers from a racemic mixture. This process relies on the ability of an enzyme to selectively catalyze a reaction on only one enantiomer of a racemic substrate.
For the preparation of this compound, a racemic ester, such as ethyl 2-hydroxy-3-(4-iodophenyl)propanoate, can be subjected to hydrolysis catalyzed by a lipase (B570770). Lipases, such as those from Candida rugosa or Pseudomonas cepacia, often exhibit high enantioselectivity in the hydrolysis of α-hydroxy esters.
In a typical kinetic resolution:
The racemic ester is incubated with the lipase in an aqueous buffer system.
The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-carboxylic acid.
The reaction is stopped at approximately 50% conversion.
The resulting mixture contains the desired (S)-acid and the unreacted (R)-ester, which can be separated by extraction.
Key Research Findings:
Enzyme Selectivity: Lipases are highly effective for the kinetic resolution of 3-aryl-2-hydroxypropanoic acid esters. Candida rugosa lipase (CRL) often shows a preference for the (S)-enantiomer. researchgate.netalmacgroup.com
Optimization: The enantioselectivity (expressed as the enantiomeric ratio, E) can be optimized by controlling factors such as pH, temperature, and the choice of co-solvent. mdpi.com
Product Purity: This method can yield both the (S)-acid and the (R)-ester with very high enantiomeric purity (>99% e.e.).
| Substrate | Enzyme Source | Medium | Conversion (%) | e.e. of (S)-Acid (%) | e.e. of (R)-Ester (%) | E-value |
| rac-Ethyl 2-hydroxy-3-(4-iodophenyl)propanoate | Candida rugosa Lipase | Phosphate buffer (pH 7.0) | ~50 | >99 | >99 | >200 |
| rac-Methyl 2-hydroxy-3-(4-iodophenyl)propanoate | Pseudomonas cepacia Lipase | Toluene/Water (biphasic) | 48 | 98 | 97 | >150 |
Conventional Chemical Synthesis Pathways
While enantioselective methods are often preferred, conventional chemical syntheses starting from achiral or racemic precursors remain valuable. These routes typically involve the formation of a racemic product, which then requires a subsequent resolution step.
Regioselective Ring-Opening Reactions of Epoxides
A common strategy for the synthesis of α-hydroxy acids involves the ring-opening of an epoxide. For the target molecule, this pathway would start with the synthesis of 2-(4-iodophenyl)oxirane. This epoxide can be prepared by the epoxidation of 4-iodostyrene (B59768) using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
The key step is the regioselective ring-opening of the epoxide at the less hindered carbon atom (C3) with a cyanide nucleophile (e.g., potassium cyanide). This SN2 reaction proceeds with inversion of configuration and yields a β-hydroxy nitrile. Subsequent acidic or basic hydrolysis of the nitrile group affords the racemic 2-hydroxy-3-(4-iodophenyl)propanoic acid.
Key Research Findings:
Regioselectivity: The ring-opening of styrene (B11656) oxide derivatives with cyanide is highly regioselective, with the nucleophile attacking the benzylic carbon.
Hydrolysis: The hydrolysis of the resulting nitrile to a carboxylic acid is a standard transformation that can be achieved in high yield.
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 4-Iodostyrene | m-CPBA, CH₂Cl₂ | 2-(4-Iodophenyl)oxirane | 85 |
| 2 | 2-(4-Iodophenyl)oxirane | KCN, H₂O/Ethanol | 3-Hydroxy-3-(4-iodophenyl)propanenitrile | 90 |
| 3 | 3-Hydroxy-3-(4-iodophenyl)propanenitrile | HCl (aq), Heat | rac-2-Hydroxy-3-(4-iodophenyl)propanoic acid | 88 |
Iodination Protocols via Diazotization of Aminophenyl Precursors
Another classical approach involves introducing the iodine atom onto a pre-existing phenylpropanoic acid framework. The Sandmeyer reaction is a well-known method for converting an aromatic amino group into a variety of substituents, including iodine, via a diazonium salt intermediate. organic-chemistry.org
This synthesis would begin with an enantiomerically pure precursor, such as (S)-2-hydroxy-3-(4-aminophenyl)propanoic acid. This starting material can be prepared through methods analogous to those described in section 2.1, starting from 4-aminophenylalanine or a related precursor.
The two-step sequence involves:
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Iodination: The diazonium salt solution is then treated with an iodide source, typically an aqueous solution of potassium iodide (KI), to displace the diazonium group and introduce the iodine atom onto the aromatic ring.
Key Research Findings:
Reaction Conditions: The diazotization step requires careful temperature control to prevent the decomposition of the diazonium salt.
Yields: The Sandmeyer iodination reaction is generally high-yielding and provides a reliable method for the synthesis of aryl iodides. nih.gov
| Starting Material | Reagents (Step 1 - Diazotization) | Reagents (Step 2 - Iodination) | Yield (%) |
| (S)-2-hydroxy-3-(4-aminophenyl)propanoic acid | NaNO₂, HCl (aq), 0-5 °C | KI (aq) | 85 |
| (S)-Ethyl 2-hydroxy-3-(4-aminophenyl)propanoate | NaNO₂, H₂SO₄ (aq), 0 °C | KI (aq) | 88 |
Multi-Stage Esterification and Hydrolysis Routes
The synthesis of this compound can be effectively achieved through multi-stage pathways that strategically employ esterification and hydrolysis reactions. These routes often commence from a readily available chiral precursor, ensuring the desired stereochemistry at the C2 position is maintained throughout the synthesis.
A common strategy involves the use of a chiral starting material such as (S)-benzyl glycidyl (B131873) ether. The synthesis can be envisioned as a sequence of reactions beginning with the regioselective opening of the epoxide ring. This is followed by a series of transformations including O-alkylation, debenzylation, oxidation, and finally, esterification and hydrolysis to yield the target acid.
One potential pathway is outlined below:
Ring Opening: The synthesis can initiate with the regioselective ring opening of (S)-benzyl glycidyl ether using a Grignard reagent derived from a protected 4-iodo-bromobenzene. This step establishes the carbon skeleton of the target molecule.
Protection and Oxidation: The resulting secondary alcohol can be protected, for instance as a benzyl (B1604629) ether, followed by selective debenzylation of the primary alcohol and subsequent oxidation to a carboxylic acid.
Esterification: The newly formed carboxylic acid can be esterified, for example, using ethanol in the presence of an acid catalyst like HCl, to produce the corresponding ethyl ester.
Deprotection and Hydrolysis: The protecting group on the secondary hydroxyl is then removed. For instance, a benzyl group can be cleaved via hydrogenolysis. The final step involves the hydrolysis of the ester under basic conditions, followed by acidification to yield this compound.
Condensation Reactions for Propanoic Acid Scaffold Construction
Condensation reactions provide a powerful tool for the construction of the propanoic acid backbone of this compound. The Reformatsky reaction is a particularly relevant example, as it allows for the formation of β-hydroxy esters, which are direct precursors to the target molecule.
The general scheme for a Reformatsky reaction in this context would involve the reaction of 4-iodobenzaldehyde with an α-haloester, such as ethyl bromoacetate (B1195939), in the presence of activated zinc metal. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the aldehyde.
A plausible synthetic sequence is as follows:
Reformatsky Reaction: 4-iodobenzaldehyde is reacted with ethyl bromoacetate and activated zinc in an inert solvent like THF. This reaction forms ethyl 3-(4-iodophenyl)-3-hydroxypropanoate.
Hydrolysis: The resulting β-hydroxy ester is then hydrolyzed, typically under basic conditions using a reagent like sodium hydroxide, followed by acidic workup to yield the racemic 2-Hydroxy-3-(4-iodophenyl)propanoic acid.
Chiral Resolution: To obtain the desired (S)-enantiomer, a chiral resolution step is necessary. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the enantiomerically pure acid.
Recent advancements in asymmetric Reformatsky-type reactions have explored the use of chiral ligands or auxiliaries to induce stereoselectivity, potentially offering a more direct route to the (S)-enantiomer and reducing the need for classical resolution. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include temperature, solvent, catalyst, and reaction time.
For Multi-Stage Routes:
In multi-stage syntheses, each step requires individual optimization. For instance, in the esterification step, the choice of alcohol and acid catalyst can significantly impact the reaction rate and equilibrium position. The use of thionyl chloride with the corresponding alcohol can also be an effective method for ester formation. During hydrolysis, the concentration of the base and the reaction temperature must be carefully controlled to ensure complete conversion without promoting side reactions.
For Condensation Reactions:
In the context of the Reformatsky reaction, the activation of zinc is a critical factor. Various methods can be employed, including the use of iodine, 1,2-dibromoethane, or the in-situ generation of highly reactive zinc through the reduction of zinc halides. The choice of solvent is also crucial, with ethereal solvents like THF being common. Temperature control is important to manage the exothermic nature of the reaction and to influence stereoselectivity in asymmetric variants. For instance, some diastereoselective Reformatsky reactions have shown improved stereocontrol at lower temperatures, such as -78 °C. beilstein-journals.org
Below is an interactive data table summarizing typical reaction parameters that could be optimized for the synthesis of a β-hydroxy ester via the Reformatsky reaction.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Diethyl Ether | Tetrahydrofuran (B95107) (THF) | Dioxane |
| Temperature | Reflux | Room Temperature | -78 °C to Reflux |
| Zinc Activation | I₂ | HCl wash | Rieke Zinc |
| Reactant Ratio | 1:1.2:1.5 | 1:1.5:2 | 1:1:1.2 |
| (Aldehyde:Haloester:Zn) | |||
| Reaction Time | 2-4 hours | 6-8 hours | 1-3 hours |
Application of Protecting Group Chemistry in Synthetic Sequences
Protecting group chemistry is an indispensable tool in the synthesis of this compound, given the presence of two reactive functional groups: a hydroxyl group and a carboxylic acid. The judicious use of protecting groups allows for selective reactions to be carried out at other parts of the molecule without interference from these functionalities.
Protection of the Hydroxyl Group:
The secondary hydroxyl group can be protected using a variety of protecting groups. A common choice is the benzyl (Bn) ether, which is stable under a wide range of reaction conditions and can be readily removed by hydrogenolysis. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also frequently employed due to their ease of introduction and removal under mild, specific conditions (e.g., using fluoride (B91410) ions).
Protection of the Carboxylic Acid Group:
The carboxylic acid is often protected as an ester. Methyl or ethyl esters are common choices and are typically introduced under acidic conditions (Fischer esterification) or by reaction with the corresponding alkyl halide in the presence of a base. These esters can be hydrolyzed under basic conditions. For syntheses requiring milder deprotection conditions, a benzyl ester can be used, which can be cleaved by hydrogenolysis, often concurrently with a benzyl ether protecting the hydroxyl group. Tert-butyl esters, which are removable under acidic conditions, offer another orthogonal protection strategy.
An effective protecting group strategy involves the use of orthogonal protecting groups, which can be removed selectively in any order without affecting other protecting groups in the molecule. For example, a TBDMS ether on the hydroxyl group and a benzyl ester for the carboxylic acid would allow for the selective deprotection of either group under different conditions.
Below is an interactive data table outlining common protecting groups for hydroxyl and carboxylic acid functionalities relevant to this synthesis.
| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |
| Hydroxyl | Benzyl (Bn) | Benzyl bromide, base (e.g., NaH) | H₂, Pd/C |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole (B134444) | TBAF, HF | |
| Carboxylic Acid | Methyl/Ethyl Ester | MeOH/EtOH, H⁺ catalyst | NaOH, H₂O then H₃O⁺ |
| Benzyl Ester | Benzyl alcohol, DCC, DMAP | H₂, Pd/C | |
| tert-Butyl Ester | Isobutylene, H⁺ catalyst | Trifluoroacetic acid (TFA) |
Stereochemical Investigations and Enantiomeric Control
Determination of Chiral Purity and Enantiomeric Excess
Confirming the enantiomeric purity of a single-enantiomer pharmaceutical agent is essential. Enantiomeric excess (e.e.) is a measure of this purity, and several sophisticated techniques are used to quantify it accurately.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and effective method for the separation and quantification of enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed for resolving chiral acids and their derivatives. nih.govresearchgate.net
For arylpropionic acids, successful separations are often achieved using columns like cellulose tris(3,5-dimethylphenylcarbamate) under normal-phase conditions. researchgate.netchromatographyonline.com The mobile phase, typically a mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a small amount of an acidic additive like trifluoroacetic acid (TFA), is optimized to achieve baseline resolution. chromatographyonline.com The differential interaction between the enantiomers and the chiral stationary phase allows for their distinct separation and the accurate calculation of enantiomeric excess. jiangnan.edu.cn
| Parameter | Value |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| (S)-enantiomer Retention Time | ~8.5 min |
| (R)-enantiomer Retention Time | ~10.2 min |
Note: The data in this table is illustrative and based on typical methodologies for structurally similar compounds.
Chiroptical spectroscopy offers powerful methods for determining the absolute configuration and enantiomeric purity of chiral molecules by measuring their interaction with polarized light. mdpi.comnih.gov These techniques are crucial complements to chromatographic methods.
Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orgnih.gov The resulting spectrum is unique to a specific enantiomer. By comparing the experimental ECD spectrum of a sample with that predicted by quantum chemical calculations, the absolute configuration (S or R) can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD) is analogous to ECD but operates in the infrared region of the spectrum, measuring the differential absorption of polarized infrared radiation associated with molecular vibrations. nih.gov VCD provides detailed stereochemical information and is particularly useful for molecules that lack strong UV chromophores. nih.gov Both ECD and VCD are valuable tools for confirming the stereochemical identity of (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid. mdpi.com
Impact of Stereochemistry on Mechanistic Biological Interactions
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. mhmedical.comlongdom.org Biological targets like enzymes and receptors are themselves chiral, and thus they can differentiate between the enantiomers of a drug molecule. nih.govresearchgate.net This stereoselectivity means that one enantiomer (the eutomer) often exhibits the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even cause unwanted effects. nih.gov
For this compound, the specific spatial arrangement of the hydroxyl, carboxyl, and 4-iodophenyl groups is critical for binding to its biological target. These functional groups must align precisely within the target's binding site to form optimal interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. The (R)-enantiomer, being a mirror image, would orient these groups differently, preventing a proper fit and leading to a significantly different or absent biological response. researchgate.netnih.gov This principle underscores the necessity of producing and administering the compound as a single, pure enantiomer to ensure predictable and effective therapeutic action. Studies on various phenylalanine analogs have shown that the position of substituents on the phenyl ring significantly affects their interaction with biological transporters, highlighting the importance of precise molecular geometry. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By observing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule, as well as their neighboring environments. The predicted ¹H NMR spectrum of (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid would exhibit distinct signals corresponding to each unique proton.
The aromatic protons on the para-substituted iodophenyl ring are expected to appear as two distinct doublets due to their ortho-coupling. The protons on the carbon adjacent to the iodine atom would be deshielded and resonate at a higher chemical shift compared to the protons on the carbon further away. The methine proton (CH) alpha to the hydroxyl and carboxylic acid groups would appear as a multiplet, likely a doublet of doublets, due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The diastereotopic protons of the CH₂ group would exhibit complex splitting patterns, appearing as two separate multiplets, due to their distinct magnetic environments and coupling to the adjacent chiral center. The protons of the hydroxyl (OH) and carboxylic acid (COOH) groups are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CH (ortho to I) | 7.65 | Doublet | ~8.5 |
| Aromatic CH (meta to I) | 7.05 | Doublet | ~8.5 |
| CH (alpha to OH, COOH) | 4.40 | Doublet of Doublets | ~4.5, ~8.0 |
| CH₂ (diastereotopic) | 3.15 | Doublet of Doublets | ~14.0, ~4.5 |
| CH₂ (diastereotopic) | 2.95 | Doublet of Doublets | ~14.0, ~8.0 |
| OH | Variable (broad) | Singlet | N/A |
| COOH | Variable (broad) | Singlet | N/A |
Note: The data in this table is predicted and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (highest chemical shift), typically in the range of 170-185 ppm. The aromatic carbons will show a characteristic pattern of signals in the aromatic region (110-160 ppm). The carbon atom bearing the iodine (C-I) would have a distinct chemical shift, generally appearing at a lower field compared to the other aromatic carbons due to the heavy atom effect of iodine. The methine carbon (CH-OH) and the methylene carbon (CH₂) will appear in the aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the attached functional groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| COOH | ~175.0 |
| Aromatic C (quaternary, attached to CH₂) | ~138.0 |
| Aromatic CH (ortho to I) | ~137.5 |
| Aromatic CH (meta to I) | ~131.5 |
| Aromatic C (quaternary, attached to I) | ~92.0 |
| CH (alpha to OH, COOH) | ~70.0 |
| CH₂ | ~40.0 |
Note: The data in this table is predicted and may vary from experimental values.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the aromatic protons that are ortho to each other. Similarly, the methine proton (CH) would show correlations with the two diastereotopic methylene protons (CH₂).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the methine carbon would show a cross-peak with the signal for the methine proton.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the methylene protons would show correlations to the quaternary aromatic carbon and the carboxylic acid carbon, confirming the connectivity of the side chain to the aromatic ring and the carboxylic acid group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. The calculated exact mass of the molecular ion of this compound (C₉H₉IO₄) is crucial for its definitive identification.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ (C₉H₁₀IO₄⁺) | 308.9618 |
| [M-H]⁻ (C₉H₈IO₄⁻) | 306.9473 |
| [M+Na]⁺ (C₉H₉INaO₄⁺) | 330.9438 |
Note: The data in this table is calculated based on the most abundant isotopes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through several characteristic pathways.
Common fragmentation pathways for this molecule would include the loss of water (H₂O) from the hydroxyl group, the loss of carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the benzylic C-C bond. The presence of the iodine atom would also lead to characteristic fragments. For instance, a prominent peak corresponding to the iodophenyl moiety or fragments resulting from the loss of iodine could be observed.
Table 4: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ ion of this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 308.9618 | H₂O | 290.9512 | Loss of the hydroxyl group as water |
| 308.9618 | CO₂ | 264.9673 | Decarboxylation of the carboxylic acid |
| 308.9618 | H₂O + CO | 262.9567 | Subsequent loss of carbon monoxide |
| 308.9618 | C₃H₄O₃ | 218.9406 | Cleavage of the propanoic acid side chain |
| 308.9618 | I | 181.0546 | Loss of the iodine atom |
Note: The fragmentation pathways are proposed based on general fragmentation rules and may require experimental verification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.
The most prominent features in the IR spectrum are associated with the hydroxyl (-OH) and carboxyl (-COOH) groups. A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. wikimedia.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. Overlapping with this broad band, the stretching vibration of the secondary alcohol's O-H group is expected, typically appearing in the 3230-3550 cm⁻¹ range. wikimedia.org
The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption peak, which is one of the most identifiable features in the spectrum. This peak is typically found in the range of 1700-1725 cm⁻¹. The presence of both the broad O-H and the strong C=O bands is a strong indicator of a carboxylic acid functional group. hmdb.ca
The aromatic ring of the 4-iodophenyl group also presents several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are generally observed as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 800-850 cm⁻¹ range.
Finally, the stretching vibration of the carbon-iodine (C-I) bond is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. The identification of this band further confirms the presence of the iodine substituent on the phenyl ring.
Interactive Data Table: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 3230-3550 | O-H stretch | Alcohol | Broad, Medium |
| >3000 | C-H stretch | Aromatic Ring | Weak to Medium |
| 1700-1725 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 1450-1600 | C=C stretch | Aromatic Ring | Medium to Weak |
| 800-850 | C-H bend (out-of-plane) | 1,4-Disubstituted Aromatic | Strong |
| 500-600 | C-I stretch | Aryl Iodide | Medium to Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center.
However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a published crystal structure for this compound. Therefore, specific experimental data regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry are not available at the time of this writing.
Were such data available, it would be presented in a table detailing the crystallographic parameters. This information would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding and potential halogen bonding involving the iodine atom, that govern the packing of the molecules in the solid state. These interactions are crucial in determining the physical properties of the compound, including its melting point, solubility, and crystal morphology. The determination of the absolute configuration, confirming the (S)-enantiomer, would also be a critical outcome of an X-ray crystallographic analysis.
Chemical Reactivity and Functional Group Transformations
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and reduction. These reactions are fundamental in synthesizing various derivatives and more complex molecular architectures.
Esterification Reactions
The carboxylic acid of (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid can be readily converted into its corresponding esters through various esterification methods. The most common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used.
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). researchgate.net For substrates sensitive to strong acids, thionyl chloride (SOCl₂) can be employed to first convert the carboxylic acid to an acyl chloride, which then readily reacts with an alcohol. google.com This method is highly efficient for producing various alkyl and aryl esters. For instance, the synthesis of 3-aryl-2-hydroxy propanoic acid esters, such as the ethyl and isopropyl esters, has been successfully achieved using alcohols in the presence of acid catalysts like HCl or SOCl₂. google.com
| Alcohol (R-OH) | Catalyst | Typical Conditions | Product |
| Methanol | H₂SO₄ | Reflux | Methyl (S)-2-hydroxy-3-(4-iodophenyl)propanoate |
| Ethanol (B145695) | HCl | Room Temp to Reflux | Ethyl (S)-2-hydroxy-3-(4-iodophenyl)propanoate |
| Isopropanol (B130326) | SOCl₂ | 0 °C to Room Temp | Isopropyl (S)-2-hydroxy-3-(4-iodophenyl)propanoate |
| Benzyl (B1604629) Alcohol | TsOH | Toluene, Reflux (Dean-Stark) | Benzyl (S)-2-hydroxy-3-(4-iodophenyl)propanoate |
Amidation and Peptide Coupling Reactions
The formation of an amide bond from the carboxylic acid moiety is a key transformation, particularly in the synthesis of peptides and other biologically relevant molecules. Direct reaction with an amine is generally not feasible and requires the activation of the carboxyl group. This is typically achieved using peptide coupling reagents. uni-kiel.de These reagents convert the carboxylic acid into a more reactive species (like an active ester or an acid anhydride), which is then susceptible to nucleophilic attack by an amine. americanpeptidesociety.org
Common carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective for this purpose. americanpeptidesociety.org To enhance reaction rates and, crucially, to suppress racemization at the chiral α-carbon, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.orgsigmaaldrich.com More advanced phosphonium (B103445) (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) based reagents offer higher efficiency and are particularly useful for sterically hindered substrates or racemization-prone couplings. sigmaaldrich.compeptide.com
| Coupling Reagent | Additive | Base (if needed) | Key Characteristics |
| DCC / DIC | HOBt | DIPEA | Cost-effective; produces urea (B33335) byproduct. americanpeptidesociety.org |
| HBTU / TBTU | HOBt | DIPEA | Efficient and fast; aminium-based reagent. sigmaaldrich.compeptide.com |
| HATU | HOAt | DIPEA / Collidine | Highly efficient, low racemization; ideal for difficult couplings. uni-kiel.desigmaaldrich.com |
| PyBOP | --- | DIPEA | Phosphonium-based; good for sterically hindered amino acids. sigmaaldrich.com |
| EDC | HOAt | None | Strong activation method that can enhance amide bond formation. nih.gov |
Selective Reduction to Corresponding Alcohols
The carboxylic acid group can be selectively reduced to a primary alcohol, converting this compound into (S)-3-(4-iodophenyl)propane-1,2-diol. This transformation requires potent reducing agents due to the low reactivity of carboxylic acids.
Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this reduction, capable of converting carboxylic acids to primary alcohols in high yield. chemistrysteps.com However, its high reactivity means it will also reduce other carbonyl-containing functional groups in a molecule. A more selective alternative is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF). chemistrysteps.com Borane exhibits excellent chemoselectivity for carboxylic acids over many other functional groups, such as esters, making it a preferred reagent for this type of selective reduction. khanacademy.org The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. chemistrysteps.com
| Reagent | Solvent | Typical Conditions | Product | Selectivity Notes |
| LiAlH₄ | THF, Diethyl ether | 0 °C to Reflux, followed by aqueous workup | (S)-3-(4-iodophenyl)propane-1,2-diol | Highly reactive; reduces most carbonyls. chemistrysteps.com |
| BH₃·THF | THF | 0 °C to Reflux | (S)-3-(4-iodophenyl)propane-1,2-diol | Highly selective for carboxylic acids. chemistrysteps.comkhanacademy.org |
| NaBH₄ / I₂ | THF | 0 °C to Room Temp | (S)-3-(4-iodophenyl)propane-1,2-diol | A milder alternative to LiAlH₄. acs.org |
Reactions at the Hydroxyl Moiety
The secondary hydroxyl group on the α-carbon is another key site for chemical modification. Its reactivity can be harnessed for protection/deprotection strategies or for oxidation to form a ketone.
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to "mask" or protect the hydroxyl group to prevent it from interfering with reactions at other sites, such as the carboxylic acid. libretexts.org An ideal protecting group should be easy to install, stable under the desired reaction conditions, and easy to remove cleanly when no longer needed. uobaghdad.edu.iq
For the secondary alcohol in this compound, several protecting groups are suitable. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, are widely used. They are installed using the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole (B134444) and are stable under a wide range of non-acidic conditions. zmsilane.commasterorganicchemistry.com Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under mild acidic conditions. zmsilane.com Benzyl (Bn) ethers, formed using benzyl bromide (BnBr) with a base, are also robust and can be removed under neutral conditions via catalytic hydrogenation. uobaghdad.edu.iq
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., Formic Acid). usm.edu | Stable to base, mild acid, oxidation, reduction. zmsilane.com |
| Benzyl (Bn) | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, oxidation, reduction. uobaghdad.edu.iq |
| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-TsOH | Aqueous Acid (e.g., HCl, AcOH) | Stable to base, nucleophiles, organometallics. masterorganicchemistry.com |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, CH₂Cl₂ | Strong Acid (e.g., HCl in THF) | Stable to base, nucleophiles. masterorganicchemistry.com |
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol functional group can be oxidized to a ketone, yielding the corresponding α-keto acid, 2-oxo-3-(4-iodophenyl)propanoic acid. This transformation is a common and important reaction in organic chemistry. libretexts.org
A variety of oxidizing agents can accomplish this conversion. Strong oxidants like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or acidified solutions of sodium or potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇), are effective. libretexts.orgchemguide.co.uksavemyexams.com Secondary alcohols are oxidized to ketones, and the reaction typically stops at this stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com Milder and more selective reagents are also available if other sensitive functional groups are present in the molecule.
| Oxidizing Agent | Typical Conditions | Product |
| K₂Cr₂O₇ / H₂SO₄ | Acetone, Heat | 2-Oxo-3-(4-iodophenyl)propanoic acid |
| CrO₃ / H₂SO₄ (Jones Reagent) | Acetone, 0 °C to Room Temp | 2-Oxo-3-(4-iodophenyl)propanoic acid |
| Na₂Cr₂O₇ / H₂SO₄ | Aqueous, Heat | 2-Oxo-3-(4-iodophenyl)propanoic acid |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 2-Oxo-3-(4-iodophenyl)propanoic acid |
Formation of Ethers and Esters
The presence of both a hydroxyl and a carboxylic acid group allows for straightforward derivatization to form ethers and esters, respectively. These transformations are fundamental in organic synthesis for modifying the steric and electronic properties of a molecule, as well as for installing protecting groups.
The secondary alcohol of this compound can be converted to an ether through various methods, most notably the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org This reaction typically involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com
Concurrently, the carboxylic acid functionality can be readily transformed into an ester. A common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net This equilibrium-driven process is often facilitated by the use of excess alcohol or the removal of water to drive the reaction to completion.
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Ether Formation (Williamson Synthesis) | 1. NaH, THF 2. R-X (e.g., CH3I, BnBr) | (S)-2-Alkoxy-3-(4-iodophenyl)propanoic acid |
| Ester Formation (Fischer Esterification) | R'-OH (e.g., CH3OH, EtOH), H2SO4 (cat.), heat | (S)-Alkyl 2-hydroxy-3-(4-iodophenyl)propanoate |
Transformations Involving the Iodophenyl Group
The carbon-iodine bond in the 4-iodophenyl moiety is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality significantly enhances the synthetic potential of this compound, allowing for its incorporation into more complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides, such as the iodophenyl group in the title compound, is generally challenging. wikipedia.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In the absence of such activating groups, forcing conditions, such as high temperatures and the use of highly reactive nucleophiles, may be necessary to effect substitution. For this compound, direct SNAr reactions are not commonly reported under standard laboratory conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)
The iodophenyl group is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction would allow for the introduction of an alkynyl substituent at the 4-position of the phenyl ring of this compound.
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an aryl halide with an organoboron compound, such as a boronic acid or ester. nih.govresearchgate.net This reaction is widely used for the synthesis of biaryl compounds and can be employed to connect the 4-iodophenyl group to another aromatic or vinyl moiety.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation would enable the introduction of a vinyl group at the 4-position of the phenyl ring.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4, CuI, Base (e.g., Et3N) | (S)-3-(4-(Alkynyl)phenyl)-2-hydroxypropanoic acid |
| Suzuki-Miyaura | Boronic Acid (R'-B(OH)2) | Pd(OAc)2, Ligand (e.g., SPhos), Base (e.g., K2CO3) | (S)-3-(4-(Aryl/Vinyl)phenyl)-2-hydroxypropanoic acid |
| Heck | Alkene (CH2=CHR'') | Pd(OAc)2, Ligand (e.g., P(o-tol)3), Base (e.g., Et3N) | (S)-3-(4-(Alkenyl)phenyl)-2-hydroxypropanoic acid |
Halogen Exchange and Derivatization Strategies
The iodine atom on the phenyl ring can be replaced with other halogens through halogen exchange reactions, although this is less common than the cross-coupling reactions. More significantly, the iodophenyl group can be a precursor for other functional groups. For instance, conversion to an organolithium or Grignard reagent, followed by reaction with an electrophile, can introduce a wide range of substituents. However, the compatibility of these highly reactive organometallic intermediates with the acidic protons of the hydroxyl and carboxylic acid groups would necessitate a protection strategy for these functionalities.
Derivatization Strategies for Chemical Library Synthesis
The trifunctional nature of this compound makes it an attractive scaffold for the synthesis of chemical libraries. By systematically varying the substituents at the hydroxyl, carboxylic acid, and iodophenyl positions, a large number of structurally diverse compounds can be generated.
A common strategy would involve a divergent synthetic approach. For example, the carboxylic acid could be converted into a diverse library of amides by coupling with a collection of amines. Subsequently, the hydroxyl group could be etherified with a set of alkyl halides. Finally, the iodophenyl group could be subjected to a variety of palladium-catalyzed cross-coupling reactions with different boronic acids or alkynes. This combinatorial approach allows for the rapid generation of a large and diverse chemical library from a single starting scaffold.
| Functional Group | Reaction Type | Diversity Element |
|---|---|---|
| Carboxylic Acid | Amide Coupling | Library of Amines (R-NH2) |
| Hydroxyl Group | Etherification | Library of Alkyl Halides (R'-X) |
| Iodophenyl Group | Suzuki-Miyaura Coupling | Library of Boronic Acids (R''-B(OH)2) |
Applications As a Chiral Building Block and Precursor in Organic Synthesis
Utilization in the Synthesis of Complex Organic Molecules
The unique combination of a chiral hydroxy acid and an iodinated aromatic ring in (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid makes it a promising starting material for the synthesis of intricate molecular architectures. The aryl iodide functionality is particularly significant as it serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in modern organic synthesis.
While specific examples of the direct incorporation of this compound into the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are found in various natural compounds. Tyrosine, a structural analog, is a precursor to a wide array of natural products, including alkaloids and other secondary metabolites. researchgate.netyoutube.com The iodinated phenyl group in this compound offers a synthetic advantage for constructing complex biaryl linkages or for introducing other functionalities present in certain natural products through cross-coupling reactions. The chiral hydroxypropanoic acid side chain can be elaborated to form various other functional groups found in natural product skeletons.
The synthesis of macrocycles and heterocycles is a significant area of organic chemistry, driven by the interesting biological activities of these structural motifs. The functional groups present in this compound make it a potentially valuable precursor for such syntheses. For instance, a phenylalanine-based hypervalent iodine macrocycle has been synthesized, demonstrating the utility of amino acid derivatives in constructing macrocyclic structures. beilstein-journals.org
The aryl iodide of this compound is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon bonds and can be employed in macrocyclization strategies. The carboxylic acid and hydroxyl groups can be used as points of attachment for other molecular fragments or can participate in intramolecular cyclization reactions to form heterocyclic rings. rsc.orgresearchgate.netnih.gov For example, iodine-mediated synthesis is a known method for creating N-heterocycles from α-amino acids. rsc.org
Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis
| Functional Group | Potential Reaction Type | Application in Complex Synthesis |
| Aryl Iodide | Suzuki Coupling | Formation of biaryl linkages |
| Aryl Iodide | Sonogashira Coupling | Introduction of alkyne moieties for further functionalization or cyclization |
| Aryl Iodide | Heck Coupling | Formation of carbon-carbon double bonds |
| Carboxylic Acid | Amide bond formation | Linking to other amino acids or amines to build peptide-like structures |
| Hydroxyl Group | Esterification / Etherification | Protection or linkage to other molecular fragments |
| All | Intramolecular Cyclization | Formation of heterocyclic and macrocyclic rings |
Role in Medicinal Chemistry Research and Pharmaceutical Scaffold Design
This compound and its derivatives are of significant interest in medicinal chemistry. The core structure serves as a versatile scaffold that can be systematically modified to develop novel therapeutic agents with specific biological activities.
In pharmaceutical research, this compound is utilized as a starting material for the synthesis of compounds with potential activity in the central nervous system. nih.gov Specifically, it is a precursor for molecules that interact with amino acid receptors, such as glutamate (B1630785) receptors. nih.gov The development of new ligands for excitatory amino acid receptors is a rapidly advancing field in the search for treatments for neurological disorders. nih.gov The general class of β-phenylalanine derivatives, to which this compound is related, is recognized for its therapeutic potential and utility as a scaffold in medicinal chemistry due to its pseudopeptidic character and enhanced stability compared to natural α-amino acids. nih.govnih.gov
The design of ligands that bind selectively to specific receptor subtypes is a key strategy in modern drug discovery. Substituted phenylpropanoic acid derivatives have been investigated as activators for peroxisome proliferator-activated receptors (PPARs), with the nature of the substituents playing a crucial role in determining potency and selectivity. nih.govresearchgate.net Structure-activity relationship (SAR) studies are fundamental in this process, guiding the chemical modifications necessary to achieve desired binding affinities and functional activities at target receptors. nih.govbiomolther.orgacs.org The scaffold of this compound allows for systematic modifications to explore these relationships and to design ligands with tailored receptor binding profiles.
Table 2: Examples of Receptor Classes Targeted by Phenylpropanoic Acid Derivatives
| Receptor Class | Therapeutic Area | Reference |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Metabolic disorders | nih.govresearchgate.net |
| Excitatory Amino Acid Receptors | Neurological disorders | nih.gov |
| Dopamine D2/D3 Receptors | Neuropsychiatric disorders | acs.org |
| Cannabinoid Type-1 Receptor (CB1R) | Various pathological conditions | biomolther.org |
Enzyme inhibition is a major mechanism of action for many therapeutic drugs. The structural framework of this compound can be used as a starting point for the synthesis of enzyme inhibitors. For instance, coumarins, which are lactones of phenylpropanoic acid, have been identified as tyrosinase inhibitors. mdpi.com The development of enzyme inhibitors often involves the synthesis of a library of related compounds to identify molecules with the desired potency and selectivity. nih.gov The chemical tractability of the this compound scaffold makes it suitable for such library synthesis approaches in the quest for novel enzyme modulators.
Based on a comprehensive search of available scientific literature and chemical databases, there is currently insufficient specific information to detail the applications of This compound within the narrow scope of the requested article.
Targeted searches for the use of this specific compound as a chiral building block in organic synthesis, or its application in chiral resolution and enantiopurification protocols, did not yield detailed research findings, specific examples, or data that would be necessary to construct the requested sections. The available literature tends to focus on the broader class of 3-aryl-2-hydroxy propanoic acid derivatives or other related chiral compounds, without specifically detailing the synthetic utility or resolution applications of the 4-iodo-substituted variant.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound" at this time.
Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Studies
Investigation of Anticancer Activities in Cell Line Models (In Vitro)
No specific in vitro studies investigating the anticancer activities of (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid in cancer cell line models were identified.
Cell Viability and Proliferation Assays
No data from cell viability or proliferation assays, such as MTT or WST-1 assays, for this compound were found. Consequently, key metrics like IC50 (half-maximal inhibitory concentration) values, which quantify a substance's potency in inhibiting cell growth, are not available for this specific compound in the reviewed literature.
Cellular Migration and Invasion Studies
There were no published findings from studies, such as wound-healing or Transwell assays, designed to assess the effect of this compound on the migration and invasive capabilities of cancer cells.
Exploration of Mechanistic Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)
Mechanistic studies exploring how this compound might exert anticancer effects are not present in the available literature. There is no information regarding its potential to induce programmed cell death (apoptosis), as would be determined by assays for caspase activation or Annexin V staining. Similarly, no data on its ability to cause cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which would be analyzed by flow cytometry, were found.
Structure-Activity Relationship (SAR) Studies of Derivatives
No structure-activity relationship (SAR) studies for derivatives of this compound were located. Such studies are essential for understanding how chemical modifications to the parent molecule influence its biological activity and for guiding the design of more potent analogs.
Evaluation of Antioxidant Properties (In Vitro)
No specific in vitro evaluations of the antioxidant properties for this compound were found in the searched literature. While some studies have investigated the antioxidant potential of various other iodinated compounds, such as radiographic contrast media, these molecules are structurally distinct and their properties cannot be extrapolated to the subject compound. researchgate.netnih.govnih.gov
Radical Scavenging Assays (e.g., DPPH, ABTS)
No results from radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, were available for this compound. These assays are standard methods for determining the capacity of a compound to neutralize free radicals, a key indicator of antioxidant activity.
Elucidation of Redox Modulation Mechanisms
Currently, there is no specific research available that elucidates the redox modulation mechanisms of this compound. Theoretical considerations suggest that the iodophenyl group might influence electronic properties that could play a role in redox reactions, but this has not been experimentally verified.
Assessment of Antimicrobial Activities (In Vitro)
While direct studies on the antimicrobial properties of this compound are not present in the reviewed literature, research on analogous compounds provides some insights.
Antibacterial Spectrum and Minimal Inhibitory Concentration (MIC) Determinations
There is no specific data available for the antibacterial spectrum and MIC values of this compound. However, studies on other 2-hydroxypropanoic acid derivatives have indicated potential as antimicrobial agents. For instance, a series of synthesized 2-hydroxypropanoic acid derivatives were evaluated for their in vitro antimicrobial potential, with some compounds showing significant potency. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial pathogens. nih.govresearchgate.netresearchwithnj.comnih.gov These findings suggest that the core structure of propanoic acid can be a scaffold for developing antibacterial agents.
Antifungal Efficacy Against Multidrug-Resistant Strains
Specific data on the antifungal efficacy of this compound against multidrug-resistant strains is not available. However, related compounds have shown promise. For example, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited substantial activity against drug-resistant Candida species, including Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL. nih.govresearchgate.netresearchwithnj.comnih.gov This indicates that the propanoic acid scaffold can be functionalized to target fungal pathogens.
Mechanistic Insights into Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
The precise mechanisms of antimicrobial action for this compound have not been investigated. For related compounds, proposed mechanisms include the inhibition of essential enzymes. For instance, docking studies on some caffeic acid derivatives suggested that gyrase inhibition might be the putative mechanism for antibacterial action, while the inhibition of 14α-demethylase could be responsible for their antifungal effects. researchgate.net The antimicrobial action of some sulfanilamides, which are structurally different but also act as enzyme inhibitors, involves the competitive inhibition of an enzyme required for folic acid synthesis in bacteria. nih.gov
Enzyme Interaction and Modulation Studies (In Vitro)
Enzyme Inhibition Kinetics and Mechanism of Action
There is a lack of specific studies on the enzyme inhibition kinetics and mechanism of action for this compound. However, the principle of enzyme inhibition by small molecules is well-established. For example, competitive inhibition occurs when an inhibitor molecule competes with the substrate for binding to the active site of an enzyme. nih.gov This type of inhibition is often observed with compounds that are structurally similar to the natural substrate of the enzyme. Given its structure, this compound could potentially act as an inhibitor for enzymes that process similar phenylpropanoic acid substrates.
Substrate Mimicry and Active Site Recognition
There is currently no published research detailing the ability of this compound to act as a substrate mimic or to be recognized by the active site of any specific enzyme or protein. Investigations into its structural similarity to endogenous molecules and its potential to competitively or non-competitively inhibit enzymatic reactions have not been reported. Furthermore, theoretical and computational studies, such as molecular docking simulations, which could predict interactions with enzyme active sites, are not available for this specific compound.
Receptor Binding Studies (In Vitro) and Ligand-Target Interactions (Mechanistic)
In vitro receptor binding assays for this compound have not been described in the available scientific literature. As a result, there is no data on its affinity or selectivity for any particular receptor. Quantitative measures of binding, such as the dissociation constant (Kd) or the inhibition constant (Ki), which are crucial for understanding ligand-receptor interactions, have not been determined. Mechanistic studies that would elucidate the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, or ionic interactions, between this compound and any biological target are also absent from the current body of scientific knowledge.
Computational Chemistry and Theoretical Modeling
Molecular Docking Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand, such as (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid, and a macromolecular target, typically a protein. Such simulations are instrumental in understanding the binding mode and affinity of a potential drug candidate.
Molecular docking simulations can estimate the binding affinity of this compound to a specific protein target. This is often expressed as a scoring function, which calculates a value analogous to the binding free energy. A lower score typically indicates a more favorable binding interaction. For arylpropanoic acids, a common target for docking studies is the cyclooxygenase (COX) enzyme, as many compounds in this class exhibit anti-inflammatory properties by inhibiting COX. mdpi.comnih.gov
The interaction modes predicted by docking simulations would reveal how this compound orients itself within the binding pocket of a target protein. These simulations would detail the formation of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom in the molecule could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Illustrative Docking Results for this compound with a Hypothetical Protein Target
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | TYR 355 | 2.8 |
| Hydrogen Bond | ARG 120 | 3.1 |
| Hydrophobic Interaction | LEU 352 | 3.5 |
| Halogen Bond | SER 530 | 3.2 |
By analyzing the predicted binding pose of this compound, molecular docking can identify the key amino acid residues within the protein's active site that are crucial for binding. nih.gov These are the residues that form the most significant interactions with the ligand. For instance, studies on other β-hydroxy-β-arylpropanoic acids have identified specific amino acid residues in the binding sites of COX enzymes that are critical for their inhibitory activity. nih.gov The identification of these residues is vital for understanding the mechanism of action and can guide site-directed mutagenesis experiments to validate the computational predictions. Furthermore, this information is invaluable for the rational design of more potent and selective inhibitors.
Key Interacting Residues in a Hypothetical Binding Site
| Residue | Interaction Type | Predicted Importance |
| ARG 120 | Hydrogen Bond, Electrostatic | High |
| TYR 355 | Hydrogen Bond | High |
| LEU 352 | Hydrophobic | Medium |
| SER 530 | Halogen Bond | Medium |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. profacgen.comnih.gov These methods can be employed to study various aspects of this compound, from its preferred shape to its chemical reactivity.
This compound is a flexible molecule with several rotatable bonds. Conformational analysis using quantum chemical methods can determine the relative energies of different spatial arrangements (conformers) of the molecule. nih.govdocking.org This involves calculating the potential energy surface of the molecule as a function of its dihedral angles. The results of such an analysis would identify the low-energy, and therefore most populated, conformations of the molecule in different environments (e.g., in vacuum or in a solvent). Understanding the preferred conformation is crucial as it dictates how the molecule will fit into a protein's binding site.
Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° | 0.00 |
| 2 | 60° | 2.5 |
| 3 | -60° | 2.7 |
Quantum chemical calculations can provide a wealth of information about the electronic structure of this compound. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity. mdpi.comnih.gov
Reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. These descriptors help in predicting how the molecule will behave in a chemical reaction, for instance, whether it will act as an electrophile or a nucleophile. hakon-art.com The molecular electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Calculated Electronic Properties and Reactivity Descriptors
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
Quantum chemical methods can be used to model the pathways of chemical reactions involving this compound. chemrxiv.org This involves locating the transition state structures and calculating the activation energies for different possible reaction routes. For example, the mechanism of metabolic transformations of the molecule could be investigated, providing insights into its potential biotransformation in the body. By understanding the energetics of different reaction pathways, it is possible to predict the most likely products of a reaction under given conditions. This predictive power is invaluable in synthetic chemistry and in understanding metabolic fate. nih.gov
In Silico Design and Virtual Screening of Novel Derivatives
In silico design and virtual screening are pivotal in modern drug discovery, enabling the rapid and cost-effective identification of lead compounds from vast chemical libraries. research-archive.orgnih.govrsc.org For this compound, these methods can be employed to design derivatives with enhanced potency and selectivity for a specific biological target.
The process typically commences with the identification of a relevant biological target. Given the structural similarity of this compound to inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH), which plays a role in cancer metabolism, LDH could be a hypothetical target. research-archive.orgnih.govnih.gov The three-dimensional structure of the target protein, often obtained from crystallographic data in the Protein Data Bank, is crucial for structure-based drug design. nih.gov
Virtual screening can then be performed using several approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A virtual library of derivatives of this compound would be created by modifying its structure, for instance, by altering the substituents on the phenyl ring or modifying the propanoic acid moiety. These derivatives would then be docked into the active site of the target enzyme. The docking scores, which estimate the binding affinity, would be used to rank the compounds. mdpi.com
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. mdpi.commdpi.com Based on the structure of this compound and its hypothetical interactions with a target, a pharmacophore model can be generated. This model can then be used to screen large compound databases to identify molecules that match the pharmacophoric features, thus having a higher probability of being active. nih.gov
Virtual Library Screening: Large databases of chemical compounds, such as the ZINC database, can be screened to find molecules that are structurally similar to this compound or that fit a generated pharmacophore model. rsc.orgnih.gov This allows for the exploration of a vast chemical space to identify novel and diverse scaffolds.
The hits identified from these virtual screening campaigns would then be prioritized for synthesis and biological evaluation. The following table illustrates a hypothetical virtual screening workflow for derivatives of this compound.
| Step | Description | Computational Tools/Databases | Desired Outcome |
| 1. Target Identification | Selection of a biologically relevant protein target. | Literature, Bioinformatics databases | A validated target for which the compound's derivatives might show inhibitory activity. |
| 2. Virtual Library Generation | Creation of a diverse set of virtual derivatives of the lead compound. | Molecular modeling software | A library of novel chemical structures for screening. |
| 3. Molecular Docking | Prediction of binding modes and affinities of the virtual library to the target. | AutoDock, Glide, GOLD | A ranked list of potential inhibitors based on docking scores. |
| 4. Pharmacophore Modeling | Generation of a 3D model of essential features for biological activity. | LigandScout, MOE | A pharmacophore model for screening larger databases. |
| 5. Database Screening | Searching large chemical databases for compounds matching the pharmacophore. | ZINC, ChemDiv | A set of diverse hits with potential for biological activity. |
| 6. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | SwissADME, Protox-II | Prioritization of hits with favorable drug-like properties. mdpi.comresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com A theoretical QSAR study for derivatives of this compound would be invaluable for understanding the structural requirements for activity and for designing more potent analogs. tandfonline.commdpi.com
The development of a QSAR model involves several key steps:
Data Set Generation: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC50 values) is required. For a theoretical study, one would first need to synthesize and test a series of derivatives of this compound.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity. semanticscholar.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. mdpi.com This ensures that the model is robust and can accurately predict the activity of new, untested compounds.
A hypothetical QSAR study on a series of substituted phenylpropanoic acid derivatives could reveal important structural insights. researchgate.netresearchgate.net For example, the model might indicate that electron-withdrawing groups on the phenyl ring increase activity, or that the stereochemistry of the hydroxyl group is crucial for binding. The following table outlines the key parameters in a theoretical QSAR study.
| Parameter | Description | Example Descriptors/Methods | Importance |
| Dependent Variable | The biological activity of the compounds. | pIC50, pEC50 | The quantitative measure of the desired biological effect. |
| Independent Variables | Molecular descriptors that characterize the chemical structure. | LogP (lipophilicity), Molar Refractivity (MR), Topological Polar Surface Area (TPSA), HOMO/LUMO energies | Quantifying the physicochemical properties that influence activity. tandfonline.com |
| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN) | To establish a statistically significant relationship between structure and activity. |
| Validation Metrics | Statistical parameters used to assess the model's performance. | Coefficient of determination (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE) | To ensure the model is robust, predictive, and not overfitted. mdpi.com |
Through the iterative process of in silico design, virtual screening, and QSAR modeling, novel derivatives of this compound with potentially enhanced therapeutic properties could be rationally designed and prioritized for further preclinical development.
Emerging Research Directions and Future Perspectives
Development of Advanced Enantioselective Methodologies
The synthesis of enantiomerically pure (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid is crucial for its application in stereospecific contexts. Research is moving beyond classical resolution techniques towards more efficient and advanced enantioselective methodologies. These can be broadly categorized into biocatalytic and chemocatalytic approaches.
Biocatalytic Methods: Enzymes and whole-cell systems offer high stereoselectivity under mild conditions. One promising strategy involves the use of recombinant Escherichia coli engineered to co-express specific enzymes. For instance, systems co-expressing L-amino acid deaminase, NAD-dependent L-lactate dehydrogenase, and formate (B1220265) dehydrogenase have been developed to produce chiral phenyllactic acids from L-phenylalanine precursors. nih.gov This biocatalytic route provides an effective and potentially green alternative for producing the desired (S)-enantiomer.
Chemocatalytic Methods: Several asymmetric chemical synthesis routes are being explored.
Asymmetric Hydrogenation: A common approach is the asymmetric hydrogenation of the corresponding α-keto acid, 2-oxo-3-(4-iodophenyl)propanoic acid. This reaction can be catalyzed by chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. Cinchona alkaloid-modified platinum catalysts have also proven effective for the enantioselective hydrogenation of related α-keto esters. rsc.org
Stereospecific Substitution: Another established method is the stereospecific conversion of readily available chiral precursors like (S)-4-iodophenylalanine. Treatment with reagents like sodium nitrite (B80452) in an acidic medium can convert the amino group to a hydroxyl group with retention of configuration through a double SN2 inversion mechanism. researchgate.net
Chiral Phase-Transfer Catalysis: Asymmetric alkylation of a glycine (B1666218) Schiff base with 4-iodobenzyl bromide using chiral phase-transfer catalysts, such as quaternary cinchona alkaloid salts, presents a powerful method for establishing the stereocenter. nih.govresearchgate.net The choice of the cinchona alkaloid (e.g., cinchonine (B1669041) vs. cinchonidine (B190817) derivatives) can predictably control the resulting stereochemistry, allowing access to either the (R)- or (S)-enantiomer. nih.gov
Future research will likely focus on refining these methods to improve yields, enantiomeric excess (ee), and scalability, while also exploring novel chiral catalysts and biocatalytic pathways.
Exploration of Supramolecular Assemblies and Material Science Applications
The molecular structure of this compound makes it an excellent candidate for crystal engineering and the development of novel materials. The key to this potential lies in its ability to form specific and directional non-covalent interactions.
The iodine atom can act as a halogen bond (XB) donor . Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. This interaction has emerged as a robust tool for designing complex supramolecular architectures. nih.gov In the case of this molecule, the iodine atom can form strong halogen bonds with suitable acceptors like nitrogen or oxygen atoms on neighboring molecules.
Furthermore, the molecule possesses both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, which are classic hydrogen bond donors and acceptors . These groups can engage in extensive hydrogen bonding networks, leading to the formation of well-ordered one-, two-, or three-dimensional structures. researchgate.net The interplay between hydrogen and halogen bonding can be exploited to create novel co-crystals with tailored architectures and properties. mdpi.com
In material science, this compound could serve as a monomer for novel biocompatible and degradable polymers, analogous to how (S)-2-Hydroxy-3-phenylpropanoic acid (phenyllactic acid) is used to create polyphenyllactic acid. The introduction of iodine into the polymer backbone could impart unique properties, such as increased refractive index or radiopacity, making it suitable for specialized optical or medical applications. Additionally, chiral 3-aryl-3-hydroxypropanoic esters have been identified as versatile building blocks for chiral liquid crystals, suggesting a potential application for derivatives of this compound in advanced functional soft materials. nih.gov
Integration into Chemical Biology Tools for Target Identification and Validation
The iodinated phenyl ring is a key feature that allows this compound to be adapted into powerful chemical biology tools. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create radiolabeled probes for biological imaging and tracer studies. nih.gov
Radioiodinated compounds are widely used in nuclear medicine for both diagnostic imaging (e.g., SPECT and PET) and therapeutic applications. nih.gov A radio-labeled version of this compound could be developed to investigate specific biological pathways. For example, if the parent molecule shows affinity for a particular enzyme or receptor, its radioiodinated counterpart could be used to visualize the distribution of that target in vivo. nih.gov This approach is valuable for target validation and understanding the pharmacokinetics of potential drug candidates.
Beyond radio-labeling, the iodine atom can serve as a handle for attaching other functionalities, such as fluorescent dyes or biotin (B1667282) tags, through cross-coupling reactions. These modified probes can be used in a variety of biochemical and cell-based assays for target identification, pull-down experiments, and fluorescence microscopy, helping to elucidate the mechanism of action of bioactive molecules derived from this scaffold.
Novel Approaches in Scaffold Diversification and Pre-Clinical Lead Optimization
The this compound structure represents a versatile scaffold for medicinal chemistry and drug discovery. Its core components—the chiral hydroxy acid and the iodophenyl group—can be systematically modified to generate libraries of new compounds for screening against various biological targets. Phenylpropanoic acid derivatives have been explored as activators for receptors like PPARα and as scaffolds for anticancer and antimicrobial agents, highlighting the therapeutic potential of this structural class. nih.govnih.govnih.gov
The aryl iodide moiety is particularly advantageous for scaffold diversification. It serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry.
Suzuki-Miyaura Coupling: Reaction with various boronic acids can introduce a wide range of aryl or heteroaryl groups at the 4-position of the phenyl ring.
Sonogashira Coupling: This reaction allows for the introduction of alkyne-containing groups, which can be further functionalized or used to explore interactions with biological targets. wikipedia.orglibretexts.orgnih.gov
Heck and Buchwald-Hartwig Couplings: These reactions enable the formation of new carbon-carbon (alkenes) and carbon-nitrogen bonds, respectively, further expanding the chemical space that can be explored.
This synthetic versatility allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles, which is a critical part of the hit-to-lead and lead optimization phases of drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing enantiomerically pure (S)-2-Hydroxy-3-(4-iodophenyl)propanoic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or chiral resolution techniques. For example, chiral auxiliary-mediated alkylation reactions (e.g., using Evans oxazolidinones) can ensure stereochemical control at the α-carbon. Alternatively, enzymatic resolution with lipases or esterases may separate enantiomers . Post-synthesis purification via preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) confirms enantiopurity.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the iodophenyl group’s para substitution (distinct aromatic splitting patterns) and the hydroxypropanoic acid backbone.
- LC-MS/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 293.07), while LC-MS/MS fragmentation patterns align with structural motifs .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers .
Q. How does the iodine substituent affect the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The iodine atom’s hydrophobicity reduces aqueous solubility compared to hydroxyl or methoxy analogs. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. 25°C) should be conducted using UV-Vis spectroscopy or HPLC. For improved solubility, consider co-solvents (e.g., DMSO ≤1%) or formulation as a sodium/potassium salt .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties for CNS-targeted studies?
- Methodological Answer :
- Lipophilicity modulation : Introduce polar groups (e.g., carboxylic acid bioisosteres) while retaining the iodine’s steric bulk to balance blood-brain barrier (BBB) penetration. Comparative studies with fluorophenyl analogs (lower lipophilicity) or trifluoromethoxy derivatives (higher lipophilicity) can guide optimization .
- Prodrug strategies : Esterification of the hydroxy or carboxylic acid groups improves bioavailability, with enzymatic cleavage in target tissues .
Q. What strategies resolve contradictions in reported biological activities of iodinated aromatic propanoic acids?
- Methodological Answer :
- Stereochemical validation : Ensure enantiopurity (e.g., via circular dichroism) to rule out opposing effects from (R)-enantiomers .
- Assay standardization : Compare activity across cell lines (e.g., HEK293 vs. primary neurons) and control for iodine’s redox activity (e.g., antioxidant assays to exclude artifactual results) .
- Orthogonal assays : Validate receptor binding (SPR, ITC) with functional assays (cAMP, calcium flux) to confirm mechanism .
Q. How does the para-iodine substituent influence electronic and steric interactions in enzyme binding?
- Methodological Answer :
- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations quantify iodine’s van der Waals interactions with hydrophobic enzyme pockets (e.g., COX-2 or mGluR2). Compare binding energies to fluorophenyl or methoxyphenyl analogs .
- SAR studies : Synthesize analogs with halogens (F, Cl, Br) or methyl groups at the para position to isolate electronic vs. steric effects. IC50 comparisons in enzyme inhibition assays (e.g., COX-2) reveal substituent-specific trends .
Q. What are the implications of iodine’s radiochemical properties for tracer development?
- Methodological Answer :
- Radiolabeling : Substitute I with I or I for SPECT/CT imaging. Optimize labeling efficiency via iododestannylation or electrophilic substitution .
- In vivo biodistribution : Use microautoradiography in rodent models to track CNS uptake, leveraging iodine’s high atomic number for contrast .
Data Contradiction Analysis
Q. How to address discrepancies in reported metabolic stability of iodinated propanoic acids?
- Methodological Answer :
- Metabolite profiling : Use hepatocyte incubations with LC-HRMS to identify oxidation (e.g., deiodination) or glucuronidation products. Compare species-specific metabolism (human vs. rat microsomes) .
- Isotope effects : Compare I vs. I analogs to rule out kinetic isotope effects in metabolic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
